N-Pentadecanoyl-psychosine

Beschreibung

Eigenschaften

IUPAC Name |

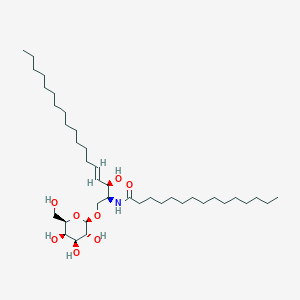

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pentadecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33(42)32(31-47-39-38(46)37(45)36(44)34(30-41)48-39)40-35(43)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,32-34,36-39,41-42,44-46H,3-25,27,29-31H2,1-2H3,(H,40,43)/b28-26+/t32-,33+,34+,36-,37-,38+,39+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMWEOCAOZZDMQ-BLFWNRLGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Pentadecanoyl-psychosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pentadecanoyl-psychosine, a specific form of galactosylsphingosine with a 15-carbon fatty acid chain, is a crucial molecule for research into glycosphingolipid metabolism and associated disorders. This technical guide provides a comprehensive overview of its synthesis, characterization, and biological significance. Detailed experimental protocols for its preparation via N-acylation of psychosine (B1678307) are presented, along with expected characterization data derived from analogous compounds. Furthermore, this document outlines the known biological context of psychosine, particularly its role in Krabbe disease, and discusses the potential influence of the pentadecanoyl moiety. The information is structured to be a valuable resource for researchers in the fields of lipid biochemistry, neurodegenerative diseases, and drug development.

Introduction

Psychosine (galactosylsphingosine) is a lysosphingolipid that plays a critical role in the pathogenesis of globoid cell leukodystrophy, also known as Krabbe disease. This devastating neurodegenerative disorder results from a deficiency in the lysosomal enzyme galactocerebrosidase (GALC), leading to the accumulation of psychosine.[1][2] The cytotoxic effects of psychosine are believed to be a primary driver of oligodendrocyte apoptosis and subsequent demyelination.[1]

This compound is a specific N-acylated derivative of psychosine, featuring a pentadecanoic acid (C15:0) chain. The study of specific N-acyl derivatives of psychosine is essential for understanding the structure-activity relationships that govern its biological functions and toxicity. Pentadecanoic acid itself is an odd-chain saturated fatty acid that has been linked to various health benefits, and its incorporation into psychosine may modulate its physicochemical properties and biological interactions.[3][4]

This guide details a plausible synthetic route to this compound and provides a comprehensive overview of the analytical techniques required for its characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the psychosine (galactosylsphingosine) backbone, followed by its N-acylation with pentadecanoic acid.

Synthesis of Psychosine (Galactosylsphingosine)

Several methods for the synthesis of psychosine have been reported, including both chemical and chemoenzymatic approaches. A common chemical synthesis strategy involves the glycosylation of a protected sphingosine (B13886) derivative with a galactose donor. Chemoenzymatic methods offer an alternative, often with improved stereoselectivity, utilizing glycosynthase mutants.[5]

A generalized chemical synthesis workflow is depicted below:

References

- 1. Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of Psychosine (Galactosylsphingosine)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "N-Pentadecanoyl-psychosine" is chemically inconsistent. Psychosine (B1678307) (also known as galactosylsphingosine) is a lysosphingolipid, characterized by the absence of an N-acyl fatty acid chain. Its precursor, galactosylceramide, is an N-acylated molecule. This guide will focus on the biological functions of the well-characterized and pathologically significant molecule, psychosine .

Executive Summary

Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that serves as a primary pathogenic agent in Globoid Cell Leukodystrophy (GLD), or Krabbe disease.[1][2] This inherited neurodegenerative disorder results from a deficiency in the lysosomal enzyme galactosylceramidase (GALC), leading to the accumulation of psychosine in the nervous system.[3][4] Once considered merely a metabolic byproduct, psychosine is now understood to be a potent bioactive lipid that triggers a cascade of detrimental cellular events. Its toxicity stems primarily from its ability to perturb cell membrane architecture, particularly lipid rafts, rather than through specific, high-affinity protein interactions.[1][5] This membrane disruption initiates pleiotropic effects, including apoptosis, inhibition of key signaling pathways like Protein Kinase C (PKC), disruption of cytokinesis, induction of a pro-inflammatory state, and mitochondrial dysfunction.[1][6][7][8] This guide provides a comprehensive overview of the synthesis, degradation, and multifaceted biological functions of psychosine, presenting key quantitative data and experimental methodologies relevant to its study.

Psychosine Metabolism: Synthesis and Degradation

Psychosine homeostasis is tightly regulated. Its accumulation is the central event in the pathophysiology of Krabbe disease.[5]

2.1 Synthesis Pathways Historically, psychosine was thought to be synthesized primarily through an anabolic pathway. However, recent evidence has confirmed that a catabolic route is the main source of its pathological accumulation.

-

Catabolic Pathway (Primary): The principal pathway for psychosine generation in Krabbe disease involves the deacylation of galactosylceramide by the lysosomal enzyme acid ceramidase (ACDase).[4][9] This finding was crucial as it confirmed the "psychosine hypothesis," which posits that psychosine accumulation is the direct cause of the clinical signs of the disease.[4]

-

Anabolic Pathway: A secondary pathway exists where psychosine is synthesized from sphingosine (B13886) and UDP-galactose via the enzyme UDP-galactose:sphingosine galactosyltransferase.[8][10]

2.2 Degradation Pathway Psychosine is normally degraded by the lysosomal enzyme galactosylceramidase (GALC) , which hydrolyzes it into galactose and sphingosine.[8][11] A genetic deficiency of GALC leads to the pathological accumulation of psychosine.[11]

Biological Functions and Mechanisms of Cytotoxicity

Psychosine exerts a wide range of cytotoxic effects, primarily through the physical disruption of cellular membranes, which leads to the dysregulation of multiple signaling pathways.[1]

3.1 Membrane Perturbation and Lipid Raft Disruption The primary mechanism of psychosine toxicity is non-enantioselective, indicating it acts by altering the biophysical properties of membranes rather than binding to specific chiral protein targets.[1][3] Psychosine accumulates in lipid rafts—specialized membrane microdomains rich in cholesterol and sphingolipids that are critical for signal transduction.[1][5] This accumulation disrupts raft architecture, impairing the function of resident proteins and compromising vesicular transport.[5]

3.2 Induction of Apoptosis Psychosine is a potent inducer of apoptosis, particularly in oligodendrocytes, the myelin-producing cells of the central nervous system.[1] This programmed cell death is a key contributor to the progressive demyelination seen in Krabbe disease.[3] Treatment of oligodendrocytic cell lines with psychosine results in a dose-dependent increase in apoptosis markers like Annexin V.[1]

3.3 Pro-Inflammatory Signaling In the central nervous system, psychosine promotes a chronic inflammatory state. It potentiates the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α (TNF-α), in astrocytes.[6] Furthermore, it upregulates the expression of inducible nitric oxide synthase (iNOS), leading to excessive production of nitric oxide (NO) and peroxynitrite, which are highly damaging to neural cells.[6] This process involves the nuclear translocation of transcription factors AP-1 and C/EBP.[6]

3.4 Inhibition of Protein Kinase C (PKC) Psychosine is a known inhibitor of Protein Kinase C (PKC), a critical family of enzymes involved in numerous signal transduction pathways.[1] It prevents the translocation of phosphorylated (active) PKC to the plasma membrane, a necessary step for its function.[1] This inhibition is thought to result from the disruption of membrane domains required for PKC docking and activation.[1]

3.5 Disruption of Cytokinesis and Actin Reorganization A hallmark of Krabbe disease is the presence of multinucleated 'globoid cells' in the brain.[7][12] Psychosine induces this phenotype by inhibiting cytokinesis, the final stage of cell division.[7] It disrupts the normal reorganization of the actin cytoskeleton, causing the formation of giant actin clots and preventing the successful completion of the cleavage furrow, leading to the formation of multinuclear cells.[7]

3.6 Additional Pathogenic Roles

-

GPCR Activation: Psychosine is a specific ligand for the T cell death-associated gene 8 (TDAG8), an orphan G protein-coupled receptor.[12] Activation of this receptor by psychosine contributes to the formation of globoid cells.[12]

-

Mitochondrial Dysfunction: It potently and reversibly inhibits cytochrome c oxidase activity within the mitochondrial membrane, impairing cellular respiration.[8]

-

Anti-Angiogenic Effects: Psychosine exhibits anti-angiogenic properties by causing the disassembly of actin structures in endothelial cells, which could impair blood vessel development and contribute to CNS damage.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of psychosine from published studies.

| Parameter | Model System | Value | Biological Effect | Reference |

| Cytotoxicity | MO3.13 Oligodendrocytic Cells | 20 µM (Lethal Dose) | 70-80% reduction in cell viability after 24h | [1] |

| MO3.13 Oligodendrocytic Cells | 5 µM (Sub-lethal Dose) | No significant toxicity after 24h | [1] | |

| Human Astrocytes | EC₅₀ ≈ 15 µM | Induction of cell death after 4h | [14] | |

| Demyelination | Mouse Organotypic Cerebellar Slices | EC₅₀ ≈ 100 nM | Direct induction of demyelination | [14] |

| Pathway Inhibition | Human Astrocytes | IC₅₀ ≈ 100 nM (pFTY720) | Attenuation of psychosine-induced cell death | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of psychosine's function. Below are summaries of protocols for key experiments cited in the literature.

5.1 Protocol: Psychosine Extraction and Quantification by LC-MS/MS This protocol is adapted from methodologies used to measure psychosine in tissues.[1][4]

-

Homogenization: Homogenize tissue samples (e.g., brain, sciatic nerve) in a suitable buffer (e.g., 0.04 M citric acid).

-

Internal Standard: Add a known amount of an internal standard (e.g., N,N-dimethylpsychosine) to 50 µL of the homogenate.

-

Lipid Extraction: Perform a two-step extraction using 200 µL of methanol (B129727) (MeOH) for each step. Vortex, centrifuge, and pool the supernatants after each extraction.

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography system equipped with a hydrophilic interaction liquid chromatography (HILIC) column to separate galactosylsphingosine from its isomers (e.g., glucosylsphingosine).

-

Perform detection using a tandem mass spectrometer (e.g., AB SCIEX 4000QTRAP) with electrospray ionization (ESI).

-

Quantify the psychosine concentration by comparing its peak area to that of the internal standard.

-

5.2 Protocol: Cell Viability and Apoptosis Assay This protocol is based on the assessment of psychosine-induced cell death.[1]

-

Cell Culture: Plate cells (e.g., MO3.13 oligodendrocytic line) and serum-starve for 24 hours to synchronize them.

-

Treatment: Treat cells with varying concentrations of psychosine (e.g., 5 µM and 20 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Apoptosis Staining (Annexin V):

-

Harvest the cells by gentle trypsinization.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

5.3 Protocol: Visualization of Actin Filaments This protocol is used to observe the effects of psychosine on the cytoskeleton.[7]

-

Cell Culture and Treatment: Grow adherent cells (e.g., U937 myelomonocyte line) on glass coverslips and treat with psychosine or vehicle.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining:

-

Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., FITC- or Rhodamine-phalloidin) for 20-60 minutes at room temperature to stain F-actin.

-

(Optional) Counterstain nuclei with DAPI.

-

-

Microscopy: Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using a fluorescence microscope. Look for abnormalities such as the formation of "giant actin clots."[7]

Conclusion and Therapeutic Implications

Psychosine is a key neurotoxin whose accumulation is the primary driver of pathology in Krabbe disease.[4][5] Its multifaceted mechanism of action, centered on the disruption of membrane integrity, leads to widespread cellular dysfunction, including oligodendrocyte apoptosis, inflammation, and demyelination.[1][6] The definitive confirmation that psychosine is generated catabolically from galactosylceramide by acid ceramidase (ACDase) has been a landmark discovery.[4][9] This finding not only solidifies the "psychosine hypothesis" but also identifies ACDase as a promising new therapeutic target for substrate reduction therapy in Krabbe disease, offering a novel avenue for drug development professionals.[4][9]

References

- 1. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galactosylsphingosine (psychosine)-induced expression of cytokine-mediated inducible nitric oxide synthases via AP-1 and C/EBP: implications for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Cytokinesis by a Lipid Metabolite, Psychosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Biosynthesis of galactosylsphingosine (psychosine) in the twitcher mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Galactosylceramidase - Proteopedia, life in 3D [proteopedia.org]

- 12. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of angiogenesis by β-galactosylceramidase deficiency in globoid cell leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Pentadecanoyl-psychosine in Krabbe Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive disorder characterized by a deficiency in the lysosomal enzyme galactosylceramidase (GALC). This enzymatic defect leads to the accumulation of cytotoxic galactosylsphingosine, commonly known as psychosine (B1678307), a primary neurotoxic metabolite. The "psychosine hypothesis" posits that this accumulation is the main driver of the widespread demyelination and severe neurological symptoms seen in patients. This technical guide provides an in-depth overview of the role of psychosine, with a focus on N-pentadecanoyl-psychosine as a representative molecular species, in various Krabbe disease models. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and therapeutic development for Krabbe disease.

Quantitative Data on Psychosine Levels

The concentration of psychosine is a critical biomarker for the diagnosis, prognosis, and monitoring of therapeutic efficacy in Krabbe disease.[1][2][3] Its levels are significantly elevated in affected individuals compared to healthy controls.[4][5] The following tables summarize psychosine concentrations measured in dried blood spots (DBS) from various cohorts, providing a quantitative basis for its use as a biomarker.

| Cohort | Number of Subjects (N) | Psychosine Concentration Range (nmol/L) | Reference |

| Healthy Controls | 220 | <8 | [4] |

| Krabbe Disease Patients | 26 | 8 - 112 | [4] |

| GALC Mutation Carriers | 18 | <15 | [4] |

| Cohort | Number of Subjects (N) | Psychosine Concentration Range (ng/mL) | Reference |

| Known Krabbe Patients | - | 7 - 50 | [5] |

| Newborns with Infantile Krabbe | - | 23 - 73 | [5] |

| Asymptomatic Low GALC Activity | - | 1.7 - 5.7 | [5] |

| Risk Category (based on DBS psychosine) | Psychosine Concentration (nM) | Associated Phenotype | Reference |

| High Risk | >10 | Early-onset Krabbe disease | [1] |

| Intermediate Risk | 2 - 10 | Later-onset Krabbe disease | [1] |

| Low Risk | <2 | Very low risk of developing Krabbe disease | [1] |

Experimental Protocols

Measurement of Psychosine in Dried Blood Spots (DBS) by LC-MS/MS

This protocol describes a method for the quantification of psychosine from dried blood spots, a common and minimally invasive sample type used in newborn screening.[2][4]

Materials:

-

Dried blood spot punches (3 mm)

-

Internal Standard (IS): N,N-dimethyl-D-erythro-sphingosine[4] or d5-psychosine[2] in methanol

-

96-well filter plates

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

A 3 mm punch from a dried blood spot is placed into a well of a 96-well filter plate.

-

Add the internal standard solution in methanol to each well.

-

Elute psychosine by incubating and shaking the plate.

-

Transfer the eluate to a new 96-well plate for analysis.

-

Inject the sample into the LC-MS/MS system.

-

Perform liquid chromatography to separate psychosine from its isomers, such as glucosylsphingosine, often using hydrophilic interaction liquid chromatography (HILIC).[4]

-

Detect and quantify psychosine and the internal standard using tandem mass spectrometry in the multiple reaction monitoring (MRM) positive mode.[4]

-

Calculate the concentration of psychosine based on the ratio of the analyte to the internal standard and a standard curve.

Galactosylceramidase (GALC) Enzyme Activity Assay

This assay measures the enzymatic activity of GALC, the deficiency of which is the underlying cause of Krabbe disease.[6][7]

Materials:

-

Cell lysates or tissue homogenates

-

Fluorescent substrate: 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMUGal)[6][7]

-

Reaction buffer: 0.1 M citric acid, 0.2 M sodium phosphate, pH 4.5[7]

-

Sodium taurocholate[7]

-

Oleic acid[7]

-

Stop solution: 0.1 M glycine, 0.1 M sodium hydroxide[7]

-

Absolute ethanol[7]

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare cell lysates or tissue homogenates in an appropriate buffer.

-

Determine the total protein concentration of the lysates/homogenates.

-

In a 96-well plate, add a defined amount of protein (e.g., 10-20 µg) to each well.[7]

-

Prepare a reaction cocktail containing the reaction buffer, sodium taurocholate, oleic acid, and the HMUGal substrate.[7]

-

Add the reaction cocktail to each well to start the enzymatic reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).[7]

-

Stop the reaction by adding the stop solution followed by absolute ethanol.[7]

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.

-

Calculate the GALC activity based on a standard curve of the fluorescent product.

Cell Viability Assay

This protocol assesses the cytotoxic effects of psychosine on cultured cells, which is a key aspect of Krabbe disease pathology.[8]

Materials:

-

Cultured cells (e.g., oligodendrocytes, patient-derived fibroblasts)

-

96-well cell culture plates

-

Cell culture medium

-

Psychosine (this compound or other forms)

-

Cell viability reagent (e.g., WST-8, MTT, or CellQuant-Blue™)[6][8]

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare different concentrations of psychosine in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of psychosine. Include a vehicle control (medium without psychosine).

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).[8]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The Psychosine Hypothesis and Pathogenic Cascade

Krabbe disease pathogenesis is primarily attributed to the "psychosine hypothesis".[9][10] Due to a deficiency in the GALC enzyme, its substrate galactosylceramide is instead catabolized by acid ceramidase to produce the toxic metabolite psychosine.[10][11] The accumulation of psychosine, particularly in myelin-producing cells like oligodendrocytes, triggers a cascade of detrimental cellular events.[7][12] This includes disruption of cell membranes, inhibition of key enzymes like cytochrome c oxidase, and induction of apoptosis, ultimately leading to demyelination and neurodegeneration.[12][13]

Caption: Pathogenesis of Krabbe Disease.

Experimental Workflow for Psychosine Quantification

The accurate measurement of psychosine is fundamental for both research and clinical applications in Krabbe disease. The following workflow illustrates the key steps involved in quantifying psychosine from biological samples using LC-MS/MS.

Caption: Psychosine Quantification Workflow.

Workflow for High-Throughput Screening for GALC Activators

Identifying small molecules that can enhance the residual activity of mutant GALC is a promising therapeutic strategy. This workflow outlines a high-throughput screening (HTS) process using patient-derived cells.[6][14]

Caption: HTS for GALC Activators.

References

- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Krabbe Disease: Psychosine Monitoring | Greenwood Genetic Center [ggc.org]

- 4. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A High-throughput Screening Assay using Krabbe Disease Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the Cellular Effects of GALC Dosing in Enzyme Replacement Therapy for Krabbe Disease Supports the Role of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical studies in Krabbe disease: A model for the investigation of novel combination therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Substrate Reduction Therapy for Krabbe Disease: Exploring the Repurposing of the Antibiotic D-Cycloserine [frontiersin.org]

- 12. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Psychosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and signaling of psychosine (B1678307) (galactosylsphingosine). It is important to note that while this guide addresses the core scientific understanding of psychosine, there is a significant lack of specific published research on N-Pentadecanoyl-psychosine. Therefore, the following information is based on the extensive body of literature available for the parent compound, psychosine, the primary pathogenic lipid in Krabbe disease. This document is intended for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders, neurodegenerative diseases, and sphingolipid metabolism.

Psychosine is a cytotoxic glycosphingolipid that accumulates in the nervous system of individuals with Globoid Cell Leukodystrophy (GLD), also known as Krabbe disease.[1] This accumulation is due to a deficiency in the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of galactosylceramide and psychosine.[1][2] The subsequent buildup of psychosine is considered the primary driver of the pathology seen in Krabbe disease, leading to widespread demyelination and severe neurological damage.[1][2]

Cellular Uptake and Distribution

The precise mechanisms governing the cellular uptake of exogenous psychosine are not fully elucidated. However, as an amphipathic molecule, psychosine is expected to readily partition into cellular membranes.[1] Once within the cell, psychosine has been shown to preferentially accumulate in lipid rafts, which are specialized membrane microdomains rich in cholesterol and sphingolipids.[3][4] This localization is significant as it can disrupt the architecture and function of these signaling platforms.[3][4]

Metabolism of Psychosine

Under normal physiological conditions, psychosine is a metabolic intermediate that is rapidly degraded. Its metabolism primarily involves two key enzymatic pathways:

-

Degradation by Galactosylceramidase (GALC): The primary route for psychosine catabolism is hydrolysis by the lysosomal enzyme GALC, which cleaves the galactose moiety from sphingosine.[5] A deficiency in GALC activity leads to the pathological accumulation of psychosine.[1]

-

Synthesis: Psychosine is synthesized from UDP-galactose and sphingosine.[5] Another pathway for its formation is the deacylation of galactosylceramide, a reaction that can be catalyzed by acid ceramidase.[6]

Quantitative Data on Psychosine Levels and Cytotoxicity

The following tables summarize quantitative data from various studies on psychosine concentrations in different biological samples and its cytotoxic effects on various cell types.

Table 1: Psychosine Concentrations in Biological Samples

| Biological Sample | Condition | Psychosine Concentration | Reference |

| Serum (Twitcher Mouse) | Affected | 2.53 to 33.27 ng/mL | [7] |

| Serum (Twitcher Mouse) | Wild Type | Not Detected | [7] |

| Spinal Cord (Twitcher Mouse) | Normal/Carrier | 21.6-37.2 ng/100 mg wet weight | [8] |

| Sciatic Nerve (Twitcher Mouse) | Affected (37 days) | 5,910 ng/100 mg | [8] |

| Human Brain (Parkinson's Disease) | Elevated vs. Control | p = 0.0554 | [9] |

| Dried Blood Spot (Infantile Krabbe Disease) | Newborn Period | Substantially Elevated | [10] |

Table 2: Cytotoxic Effects of Psychosine on Neural Cells

| Cell Type | 50% Toxic Dose (micrograms/mL) | Reference |

| Oligodendrocytes | 8 | [11] |

| Astrocytes | 20 | [11] |

| Dorsal Root Ganglia Sensory Neurons | 30 | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of psychosine.

Protocol 1: Quantification of Psychosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methods used for the sensitive and specific determination of psychosine in biological samples.[7][12]

1. Sample Preparation and Lipid Extraction:

- Homogenize fresh frozen tissues in water.

- Perform protein quantification to normalize sample inputs.

- Extract lipids from the homogenized samples. A common method involves the addition of an internal standard (e.g., N,N-dimethylpsychosine) followed by methanol.

- Vortex and centrifuge the samples to pellet the precipitate.

- Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

2. LC-MS/MS Analysis:

- Employ a column-switching Liquid Chromatography system.

- Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source for detection.

- Develop a calibration curve with known concentrations of psychosine to quantify the amount in the samples.

Protocol 2: Assessment of Psychosine-Mediated Apoptosis

This protocol is based on the methodology used to measure apoptosis in oligodendrocyte cell lines treated with psychosine.[1]

1. Cell Culture and Treatment:

- Plate oligodendrocyte cells (e.g., M03.13) at a desired confluence.

- Serum-starve the cells for 24 hours.

- Treat the cells with varying concentrations of psychosine (e.g., 10, 20, and 40 µM) for 24 hours in the absence of serum.

2. Annexin V Staining and Flow Cytometry:

- Harvest the cells and wash them with Phosphate-Buffered Saline (PBS).

- Resuspend the cells in Annexin V binding buffer.

- Add FITC-conjugated Annexin V and a viability stain (e.g., Propidium Iodide).

- Incubate the cells in the dark.

- Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.

Protocol 3: Isolation and Analysis of Detergent-Resistant Membranes (Lipid Rafts)

This protocol is adapted from methods used to demonstrate the accumulation of psychosine in lipid rafts.[1]

1. Cell Treatment and Lysis:

- Treat cells (e.g., HeLa cells) with psychosine (e.g., 10 µM) for a specified time (e.g., 6 hours).

- Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., 0.5% Lubrol) and protease/phosphatase inhibitors.

2. Sucrose (B13894) Gradient Ultracentrifugation:

- Prepare a discontinuous sucrose gradient.

- Layer the cell lysate on top of the gradient.

- Perform ultracentrifugation at a high speed for several hours.

- Detergent-resistant membranes (lipid rafts) will float to the interface of the lower-density sucrose layers.

3. Fraction Collection and Analysis:

- Carefully collect fractions from the top of the gradient.

- Analyze the fractions for the presence of lipid raft markers (e.g., flotillin) and for the concentration of psychosine using LC-MS/MS.

Signaling Pathways and Experimental Workflows

The accumulation of psychosine disrupts several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying psychosine's effects.

Caption: Metabolic pathway of psychosine synthesis and degradation.

Caption: Simplified signaling cascade of psychosine-induced toxicity.

Caption: General experimental workflow for studying psychosine toxicity.

Conclusion

Psychosine is a critical player in the pathophysiology of Krabbe disease. Its accumulation due to GALC deficiency leads to a cascade of cytotoxic events, including the disruption of lipid raft integrity and the induction of apoptosis in vital neural cells. While the cellular uptake mechanisms are still under investigation, its impact on cellular membranes and signaling is well-documented. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the mechanisms of psychosine toxicity and to explore potential therapeutic interventions for Krabbe disease. Future research is needed to fully elucidate the cellular transport mechanisms of psychosine and to determine if specific acylated forms, such as this compound, play any role in health or disease.

References

- 1. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accumulation of galactosylsphingosine (psychosine) in the twitcher mouse: determination by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of age-related changes in psychosine metabolism in the human brain | PLOS One [journals.plos.org]

- 10. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Pathogenic Sphingolipid Psychosine is Secreted in Extracellular Vesicles in the Brain of a Mouse Model of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Sphingolipid Landscape: A Technical Guide to Psychosine and the Unexplored Realm of its N-Acylated Derivatives

A Note to the Reader: This technical guide addresses the core topic of endogenous psychosine (B1678307). Extensive research did not yield specific information regarding the endogenous discovery or characterization of N-Pentadecanoyl-psychosine. Therefore, this document focuses on the wealth of scientific knowledge surrounding the parent compound, psychosine (galactosylsphingosine), a critical player in the pathology of Krabbe disease. We will explore its discovery, metabolic pathways, analytical methodologies, and pathological signaling, providing a comprehensive resource for researchers in the field.

Introduction to Psychosine (Galactosylsphingosine)

Psychosine, or galactosylsphingosine, is a cytotoxic lysosphingolipid that accumulates in the nervous system of individuals with Krabbe disease, an autosomal recessive neurodegenerative disorder.[1][2][3][4][5] This accumulation is a direct consequence of a deficiency in the lysosomal enzyme galactocerebrosidase (GALC), which is responsible for the degradation of both galactosylceramide and psychosine.[1][5][6] The "psychosine hypothesis" posits that the accumulation of this lipid is the primary driver of the widespread demyelination and neurological damage characteristic of Krabbe disease.[7][8] While typically present at very low levels, its elevation leads to the apoptosis of oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[5][6]

Quantitative Data on Psychosine Levels

The quantification of psychosine in various biological matrices is crucial for the diagnosis, monitoring, and newborn screening of Krabbe disease.[9][10][11][12] Below are tables summarizing representative psychosine concentrations in dried blood spots (DBS) and brain tissue.

Table 1: Psychosine Concentrations in Dried Blood Spots (DBS)

| Cohort | Number of Subjects (N) | Psychosine Concentration Range (nmol/L) | Mean/Median Psychosine Concentration (nmol/L) |

| Normal Newborns | 75 | 0.14 - 0.53 | 0.31 (Mean)[10] |

| Controls | 220 | <8 | - |

| GALC Mutation Carriers | 18 | <15 | - |

| Krabbe Disease Patients (Newborn DBS) | 6 (EIKD) | 5.2 - 44 | -[10] |

| Krabbe Disease Patients (Various Stages) | 26 | 8 - 112 | - |

| Early Infantile Krabbe Disease (EIKD) | 44 | 1.7 - 52 | 24 (Median)[10] |

| Late Infantile Krabbe Disease (LIKD) | 15 | 1.3 - 50 | 4.7 (Median)[10] |

| Juvenile-Onset Krabbe Disease | 6 | 0.64 - 2.3 | 1.5 (Median)[10] |

Table 2: Psychosine Concentrations in Brain Tissue

| Tissue Source | Condition | Psychosine Concentration (nmol/g wet tissue) |

| Human Cerebral White Matter | Krabbe Disease | 6 - 10 |

| Human Cerebral Cortex | Krabbe Disease | 1 |

| Twitcher Mouse (Animal Model) Cerebrum & Cerebellum | Krabbe Disease | 2,251 - 4,228 µg/kg (approx. 4.9 - 9.2 nmol/g) |

| Control Mouse Cerebrum & Cerebellum | Control | 34 - 102 µg/kg (approx. 0.07 - 0.22 nmol/g) |

Experimental Protocols

The accurate measurement of psychosine is paramount for clinical and research applications. The most widely accepted method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Psychosine from Dried Blood Spots (DBS)

-

Sample Preparation: A 3-mm punch is taken from a dried blood spot.[10]

-

Extraction Solution: The punch is placed in a solution of methanol (B129727) containing a deuterated internal standard (e.g., d5-PSY).[9][11]

-

Elution: The psychosine and internal standard are eluted from the DBS punch.

-

Derivatization (Optional): In some methods, psychosine is derivatized to enhance its chromatographic properties and detection sensitivity.

-

Analysis: The extracted sample is then analyzed by LC-MS/MS.[9][10][11]

Quantification of Psychosine by LC-MS/MS

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate psychosine from its structural isomers, such as glucosylsphingosine.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) positive mode to specifically detect the precursor-to-product ion transitions for psychosine and its internal standard.

-

Quantification: The concentration of psychosine in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathways of Psychosine

Caption: Metabolic pathways of psychosine synthesis and degradation.

Experimental Workflow for Psychosine Analysis

Caption: A typical experimental workflow for the quantification of psychosine.

Signaling Pathways Affected by Psychosine Accumulation

Caption: Key signaling pathways disrupted by psychosine accumulation.

Conclusion and Future Directions

Psychosine stands as a pivotal molecule in the pathophysiology of Krabbe disease, with its quantification serving as an indispensable tool for clinical management. The catabolic pathway, involving the deacylation of galactosylceramide by acid ceramidase, has been identified as a significant source of psychosine accumulation.[8] This understanding opens new avenues for therapeutic interventions, such as substrate reduction therapy targeting acid ceramidase.

While the endogenous existence of this compound remains unconfirmed, the study of other N-acylated sphingolipids is an active area of research. Future investigations may yet uncover novel N-acylated derivatives of psychosine with unique biological functions or pathological roles. The methodologies and understanding established for psychosine will undoubtedly provide a robust framework for the exploration of these and other related sphingolipids.

References

- 1. Very-Long-Chain Unsaturated Sphingolipids Mediate Oleate-Induced Rat β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lipotype.com [lipotype.com]

- 6. ORPHAN ENDOGENOUS LIPIDS AND ORPHAN GPCRS: A GOOD MATCH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Properties of a Photoactivatable Analogue of Psychosine (β-Galactosylsphingosine) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-chain bases of sphingolipids are transported into cells via the acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Following the flux of long-chain bases through the sphingolipid pathway in vivo using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Pentadecanoyl-psychosine as a potential biomarker

An In-depth Technical Guide: N-Pentadecanoyl-psychosine as a Potential Biomarker

Executive Summary

The accumulation of the cytotoxic lipid psychosine (B1678307) (galactosylsphingosine) is a central pathological event in Krabbe disease, a devastating lysosomal storage disorder caused by the deficiency of the enzyme galactocerebrosidase (GALC).[1][2] This technical guide provides a comprehensive overview of psychosine's role as a critical biomarker for the diagnosis, prognosis, and therapeutic monitoring of Krabbe disease. While the user query specified "this compound," the overwhelming body of scientific literature identifies psychosine (galactosylsphingosine) , the deacylated form of galactosylceramide, as the key biomarker. N-pentadecanoyl refers to a 15-carbon fatty acid chain, and while various acylated forms of psychosine may exist, it is the core psychosine molecule that is quantified for clinical purposes. This document details the biochemical pathways of psychosine synthesis, its mechanisms of cytotoxicity, standardized protocols for its quantification, and a summary of quantitative data that underscores its clinical utility for researchers, scientists, and drug development professionals.

Introduction to Psychosine and Krabbe Disease

Krabbe disease, or globoid cell leukodystrophy, is a rare, autosomal recessive neurodegenerative disorder.[3][4] It results from mutations in the GALC gene, leading to a deficiency of the lysosomal enzyme galactocerebrosidase.[2][5] This enzyme is essential for the breakdown of certain galactolipids, most notably galactosylceramide, a key component of myelin.[4][6]

1.1 The Psychosine Hypothesis

For many years, it has been understood that the severe demyelination and neurological damage in Krabbe disease are not caused by the accumulation of the primary substrate, galactosylceramide, but rather by the buildup of its highly toxic metabolite, psychosine.[7][8] This concept, known as the "psychosine hypothesis," posits that psychosine accumulation is the primary driver of oligodendrocyte and Schwann cell death, leading to the profound demyelination seen in the central and peripheral nervous systems.[2][8][9] Psychosine is a cytotoxic lipid capable of inducing cell death in various cell types, particularly the myelin-producing oligodendrocytes.[9][10]

The Biochemical Basis of Psychosine Accumulation

Historically, psychosine was thought to be synthesized through an anabolic pathway involving the addition of galactose to sphingosine.[8][11] However, recent groundbreaking research has confirmed that psychosine is generated via a catabolic pathway. In a GALC-deficient state, galactosylceramide is instead deacylated by the lysosomal enzyme acid ceramidase (ACDase) to produce psychosine.[8][12] This finding is critical as it uncouples GALC deficiency from psychosine accumulation and identifies ACDase as a potential therapeutic target for substrate reduction therapy.[12]

Caption: Biochemical pathway of psychosine accumulation in Krabbe disease.

Psychosine as a Clinical Biomarker

The quantification of psychosine, particularly in dried blood spots (DBS), has emerged as an essential tool for Krabbe disease management.[6][13] Its measurement serves as a high-specificity second-tier test in newborn screening programs, drastically reducing the false-positive rate associated with measuring GALC enzyme activity alone.[14][15][16]

3.1 Diagnostic and Prognostic Value

Psychosine levels are strongly correlated with disease phenotype.[6][16]

-

High levels (>10 nmol/L or >10 nM in DBS) are highly specific markers for the severe, early-infantile form of Krabbe disease, helping to identify newborns who require urgent evaluation for treatment, such as hematopoietic stem cell transplantation (HSCT).[6][15][16]

-

Intermediate levels (approx. 2-10 nmol/L) are typically associated with later-onset forms of the disease.[6]

-

Low levels (<2 nmol/L) indicate a very low risk of developing Krabbe disease.[6]

Furthermore, longitudinal monitoring of psychosine concentrations can be used to track the natural progression of the disease and to assess the efficacy of treatments like HSCT.[13][16]

3.2 Quantitative Data Summary

The following tables summarize psychosine concentrations reported in various studies.

Table 1: Psychosine Concentrations in Human Dried Blood Spots (DBS)

| Cohort | Psychosine Concentration | Reference |

|---|---|---|

| Healthy Controls | < 8 nmol/L | [14] |

| GALC Mutation Carriers | < 15 nmol/L | [14] |

| Krabbe Disease Patients (all stages) | 8 - 112 nmol/L | [14] |

| Newborns with Infantile Krabbe | 23 - 73 ng/mL | [15] |

| Known Krabbe Patients | 7 - 50 ng/mL | [15] |

| Asymptomatic (low GALC activity) | 1.7 - 5.7 ng/mL | [15] |

| High-Risk for Early Onset | > 10 nmol/L | [6] |

| Later-Onset Krabbe | 2 - 10 nmol/L | [6] |

| Very Low Risk | < 2 nmol/L |[6] |

Table 2: Psychosine Concentrations in Twitcher Mouse Serum (Krabbe Disease Model)

| Cohort | Psychosine Concentration | Reference |

|---|---|---|

| Wild Type Mice | Not detected at significant levels | [1] |

| Twitcher Mice (disease progression) | 2.53 - 33.27 ng/mL |[1] |

Pathophysiology: Mechanisms of Psychosine-Induced Cytotoxicity

Psychosine exerts its toxic effects through multiple mechanisms, primarily by inducing apoptosis in oligodendrocytes and disrupting cellular membranes.[17][18]

Key cytotoxic effects include:

-

Membrane Architecture Disruption: Psychosine accumulates in lipid rafts, altering their structure and function.[9][18][19] It also increases the rigidity of the plasma membrane and promotes the shedding of membranous microvesicles, contributing directly to demyelination.[19]

-

Apoptosis Induction: Psychosine directly affects mitochondria, triggering the intrinsic apoptotic pathway through the activation of caspase-9.[17]

-

Signaling Pathway Modulation: It up-regulates the pro-apoptotic JNK/c-jun pathway, leading to the induction of AP-1, while simultaneously down-regulating the anti-apoptotic NF-κB pathway.[17]

-

Enzyme Inhibition: Psychosine is a known inhibitor of Protein Kinase C (PKC), further disrupting cellular signaling.[10][18]

Caption: Signaling pathways involved in psychosine-induced cell death and demyelination.

Experimental Protocols for Psychosine Quantification

The gold-standard method for quantifying psychosine in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][20][21] This technique offers high sensitivity and specificity, which is crucial for distinguishing psychosine from structural isomers like glucosylsphingosine.[14]

5.1 Detailed Protocol for Psychosine Quantification in DBS by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[13][14][20]

-

1. Materials and Reagents:

-

Psychosine analytical standard

-

Stable isotope-labeled internal standard (IS), e.g., psychosine-d5 or psychosine-d7[13][20]

-

LC-MS grade methanol (B129727) and formic acid

-

Deionized water (18 MΩ·cm)

-

Dried blood spot punches (3 mm)

-

96-well microtiter plates and HPLC vials

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

-

2. Preparation of Standards and Solutions:

-

Prepare stock solutions of psychosine and the internal standard in methanol.

-

Create a series of calibration standards by spiking blank whole blood with known concentrations of psychosine before spotting onto filter paper to create DBS calibrators. A typical range is 1 to 200 nM.[20]

-

Prepare a working IS solution in methanol at a fixed concentration.

-

-

3. Sample Preparation (Extraction):

-

Punch a 3 mm disc from the patient DBS sample (and calibrator/control cards) and place it into a 96-well plate.[20]

-

Add a precise volume (e.g., 100 µL) of the working IS solution in methanol to each well.[20]

-

Seal the plate and incubate on a plate shaker for a set time (e.g., 30-60 minutes) at room temperature to extract psychosine.

-

Centrifuge the plate to pellet the DBS paper.

-

Carefully transfer the supernatant (methanol extract) to a new plate or HPLC vials for analysis.

-

-

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the extracted sample. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for effective separation of psychosine from its isomers.[14] The total run time is typically under 20 minutes.[14]

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both psychosine and the internal standard.

-

-

5. Data Analysis:

-

Integrate the peak areas for the MRM transitions of psychosine and the internal standard.

-

Calculate the peak area ratio of psychosine to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the psychosine concentration in the patient samples by interpolating their peak area ratios from the calibration curve.[20]

-

Caption: Standard laboratory workflow for quantifying psychosine from dried blood spots.

Conclusion and Future Perspectives

Psychosine is an indispensable biomarker in the clinical management of Krabbe disease.[13] Its quantification via LC-MS/MS provides crucial data for newborn screening, differential diagnosis of disease phenotypes, and monitoring of therapeutic interventions.[14][16] Future research should continue to refine the correlation between psychosine levels and disease onset, particularly in later-onset patients.[16] Moreover, the recent discovery of acid ceramidase as the key enzyme in psychosine synthesis opens a promising new avenue for developing substrate reduction therapies aimed at directly inhibiting this enzyme to prevent the accumulation of this toxic lipid.[8][12]

References

- 1. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification profiles of enzyme activity, secretion, and psychosine levels of Krabbe disease galactosylceramidase missense variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lysosomal Storage Disorders: A Rare Disease Overview [delveinsight.com]

- 6. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal Storage Diseases: Heterogeneous Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Biosynthesis of galactosylsphingosine (psychosine) in the twitcher mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 14. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Krabbe Disease: Psychosine Monitoring | Greenwood Genetic Center [ggc.org]

An In-depth Technical Guide on the Core Mechanism of Action of Psychosine

A Note on Nomenclature: The query specifies "N-Pentadecanoyl-psychosine." It is critical to clarify that psychosine (B1678307) (galactosylsphingosine) is a glycosphingolipid characterized by a sphingosine (B13886) backbone, a galactose moiety, and a free amino group . The addition of an N-acyl chain, such as a pentadecanoyl group, would result in the formation of a galactosylceramide. N-acetylation of psychosine has been shown to abolish certain biological activities, suggesting the free amino group is crucial. As there is no available scientific literature on "this compound," this guide will focus on the extensively studied mechanisms of its parent compound, psychosine.

Executive Summary

Psychosine is a cytotoxic glycosphingolipid that accumulates in the lysosomal storage disorder, Krabbe disease, due to a deficiency of the enzyme galactosylceramidase (GALC).[1][2] Its accumulation, particularly in the nervous system, leads to widespread apoptosis of oligodendrocytes, demyelination, and severe neurological deficits.[1][2] The multifaceted mechanism of psychosine toxicity is not attributed to a single pathway but rather a combination of disruptive cellular events. This guide elucidates the primary mechanisms of psychosine action, including direct membrane perturbation, receptor-mediated signaling, mitochondrial dysfunction, and induction of apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Membrane Perturbation and Disruption of Lipid Rafts

A primary and non-enantioselective mechanism of psychosine toxicity involves its insertion into cellular membranes, leading to architectural disruption, particularly within lipid rafts.[1][2]

Psychosine, as an amphipathic molecule, partitions into cellular membranes, altering their integrity.[1] Studies using the enantiomer of psychosine (ent-psy), which is not a substrate for GALC, have shown equal or greater toxicity compared to naturally occurring psychosine.[1][2] This suggests that the toxic effects are not primarily mediated by specific protein-psychosine interactions, which are typically stereospecific, but rather through a direct, physical disruption of the lipid bilayer.[1][2] This membrane perturbation is a key initiating event in psychosine-induced pathology.

Inhibition of Protein Kinase C (PKC)

A significant consequence of psychosine-induced membrane disruption is the inhibition of Protein Kinase C (PKC) signaling.[1][3] PKC is a critical signaling protein involved in cell proliferation, differentiation, and survival. Its activation requires translocation from the cytosol to the plasma membrane, a process dependent on membrane lipid composition. Psychosine accumulation within lipid rafts disrupts the local membrane environment, thereby inhibiting the translocation and subsequent activation of PKC.[1][3]

Receptor-Mediated Signaling: Agonism of TDAG8

Psychosine has been identified as a ligand for the T cell death-associated gene 8 (TDAG8), an orphan G protein-coupled receptor (GPCR).[4]

Activation of TDAG8 by psychosine initiates downstream signaling cascades that contribute to its cytotoxic effects. This interaction is structurally specific, as related lysolipids can also activate the receptor, while N-acetylated psychosine is inactive.[4] The signaling through TDAG8 is implicated in the formation of multinucleated "globoid cells," a pathological hallmark of Krabbe disease, by causing a disjunction between mitosis and cytokinesis.[4]

Quantitative Data on Psychosine-TDAG8 Interaction

| Parameter | Cell Line | Value | Reference |

| EC50 (cAMP inhibition) | TDAG8-transfected RH7777 cells | 3.4 µM | [5] |

Mitochondrial Dysfunction

Psychosine exerts potent inhibitory effects on mitochondrial function, primarily by targeting cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain.[5] The inhibition is not due to direct binding to the purified enzyme but rather a consequence of psychosine perturbing the mitochondrial membrane environment in which COX is embedded.[5] This disruption of cellular respiration leads to a bioenergetic crisis within the cell.

Quantitative Data on Psychosine-Induced Mitochondrial Dysfunction

| Parameter | System | Value | Reference |

| IC50 (COX inhibition) | Purified bovine heart mitochondrial COX | ~200 µM | |

| IC50 (COX inhibition) | Rat liver mitochondria | < 20 µM |

Induction of Apoptosis

A key cytotoxic effect of psychosine is the induction of apoptosis, or programmed cell death.[1] This is particularly detrimental to oligodendrocytes, the myelin-producing cells of the central nervous system. Psychosine-induced apoptosis is a dose-dependent process and is a major contributor to the demyelination seen in Krabbe disease.[1]

Quantitative Data on Psychosine-Induced Cytotoxicity

| Cell Type | Parameter | Concentration | Effect | Reference |

| Oligodendrocytes | Cytotoxicity | 5 µM | Not toxic | [4] |

| Oligodendrocytes | Cytotoxicity | 20 µM | 70-80% cell death | [4] |

| Oligodendrocytes | 50% Toxic Dose | 8 µg/mL | - | [6] |

| Astrocytes | 50% Toxic Dose | 20 µg/mL | - | [6] |

| Dorsal Root Ganglia Neurons | 50% Toxic Dose | 30 µg/mL | - | [6] |

| Human Astrocytes | EC50 (Cell Death) | ~15 µM (at 4h) | - |

Pro-inflammatory Effects

Psychosine also contributes to the neuroinflammatory environment seen in Krabbe disease. It can potentiate the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in astrocytes. Furthermore, it can regulate the cytokine-mediated production of nitric oxide (NO) by inducing the expression of inducible nitric oxide synthase (iNOS). This sustained inflammatory response exacerbates the damage to the nervous system.

Experimental Protocols

Assessment of Psychosine-Induced Apoptosis by Annexin V Staining

Objective: To quantify the percentage of cells undergoing apoptosis following treatment with psychosine.

Methodology:

-

Cell Culture: Plate oligodendrocyte cell line (e.g., MO3.13) at approximately 80% confluency.

-

Serum Starvation: Serum-starve the cells for 24 hours.

-

Psychosine Treatment: Treat cells with varying concentrations of psychosine (e.g., 10, 20, and 40 µM) for 24 hours in serum-free media.

-

Cell Harvesting: Harvest the cells, wash once with PBS, and resuspend at a concentration of approximately 1 x 10^6 cells/mL in Annexin V binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).

-

Staining: Add fluorescently-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]

Measurement of TDAG8 Activation via Calcium Mobilization

Objective: To determine if psychosine activates TDAG8 by measuring intracellular calcium mobilization.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293) stably transfected with the human TDAG8 receptor.

-

Cell Loading: Suspend the cells and load them with a calcium-sensitive fluorophore (e.g., INDO-1/AM).

-

Measurement: Place 2-4 x 10^6 cells in a temperature-controlled cuvette in a fluorometer.

-

Stimulation: Add psychosine at the desired concentration (e.g., 10 µM) and record the change in fluorescence, which corresponds to changes in intracellular calcium levels.

-

Control: Perform the same experiment on mock-transfected cells to ensure the response is specific to TDAG8 expression.[5]

PKC Translocation Assay by Immunocytochemistry

Objective: To visualize the effect of psychosine on the translocation of activated PKC to the plasma membrane.

Methodology:

-

Cell Culture: Plate HeLa cells on poly-L-lysine coated glass coverslips in serum-free media.

-

Psychosine Treatment: After 24 hours, expose the cells to psychosine (e.g., 10 µM) or vehicle for an additional 24 hours.

-

PKC Stimulation: Stimulate the cells with a PKC activator such as platelet-derived growth factor (PDGF) (e.g., 20 ng/mL) for 15 minutes at 37°C.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde. Stain the plasma membrane with a fluorescently labeled marker (e.g., cholera toxin B) and then perform immunocytochemistry using an antibody against the phosphorylated (active) form of PKC.

-

Microscopy: Visualize the cells using fluorescence microscopy to assess the co-localization of activated PKC with the plasma membrane.[4]

Mitochondrial Respiration Assay

Objective: To measure the effect of psychosine on mitochondrial oxygen consumption.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver or brain) by differential centrifugation.

-

Respirometry: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer) to measure oxygen consumption.

-

Assay Conditions: Suspend the isolated mitochondria in a suitable respiration buffer.

-

Psychosine Addition: Add psychosine at various concentrations and monitor the rate of oxygen consumption.

-

Substrate and Inhibitor Addition: Use specific substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II) and inhibitors (e.g., oligomycin (B223565) for ATP synthase, rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the effects of psychosine on different components of the electron transport chain.

Conclusion

The mechanism of action of psychosine is complex and multifactorial, contributing to the severe pathology of Krabbe disease. Its ability to disrupt fundamental cellular structures and processes, including membrane integrity, signal transduction, mitochondrial function, and cell survival, underscores its potent cytotoxicity. Understanding these intricate mechanisms is paramount for the development of therapeutic strategies aimed at mitigating the devastating effects of psychosine accumulation.

References

- 1. Cerebrosides and psychosine disrupt mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Pentadecanoyl-psychosine and Lysosomal Storage Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes.[1][2][3] Globoid cell leukodystrophy (GLD), or Krabbe disease, is a devastating autosomal recessive LSD resulting from a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[4][5][6][7] This enzymatic defect leads to the accumulation of several substrates, most notably galactosylsphingosine, commonly known as psychosine (B1678307), a highly cytotoxic sphingolipid.[2][4][5] While the user's query specifies "N-Pentadecanoyl-psychosine," the primary pathogenic lipid in Krabbe disease is psychosine (galactosylsphingosine), which lacks an N-acyl chain. N-acylated derivatives, such as N-acetyl-psychosine, are generally considered non-toxic.[8] This guide will focus on the pivotal role of psychosine in the pathophysiology of Krabbe disease, its utility as a biomarker, and the experimental methodologies used to study its effects.

Introduction: Krabbe Disease and the Psychosine Hypothesis

Krabbe disease is a progressive and typically fatal neurodegenerative disorder.[4][6] The deficiency in GALC activity disrupts the catabolism of galactolipids, which are essential components of myelin.[9] While galactosylceramide is the primary substrate for GALC, its accumulation is not the main driver of pathology. Instead, the "psychosine hypothesis" posits that the accumulation of the alternative, deacylated substrate, psychosine, is the principal cause of the widespread demyelination and neurological damage seen in the disease.[4][10][11] Psychosine is particularly toxic to oligodendrocytes, the myelin-producing cells of the central nervous system (CNS).[4] Its accumulation triggers a cascade of events including apoptosis, inflammation, and the formation of characteristic multinucleated 'globoid cells' in the brain's white matter.[6][8]

The Role of Psychosine in Pathophysiology

Psychosine is synthesized from galactosylceramide through deacylation or by the galactosylation of sphingosine.[2][12] In a healthy state, GALC efficiently degrades psychosine, keeping its levels extremely low.[2][6] In Krabbe disease, GALC deficiency leads to a massive, hundred-fold or greater, increase in psychosine concentrations in the nervous system.[11]

Mechanisms of Psychosine-Induced Cytotoxicity:

-

Membrane Perturbation: Psychosine is an amphipathic molecule that can insert into cellular membranes, disrupting their architecture and function, particularly within lipid rafts.[4][5][10] This disruption can affect a multitude of cellular signaling processes.[5][10]

-

Apoptosis Induction: Psychosine is a potent inducer of apoptosis in oligodendrocytes and other neural cell types.[4] Studies have shown that treatment with psychosine leads to a dose-dependent increase in apoptosis markers like Annexin V.[4]

-

Signaling Pathway Disruption: Psychosine has been shown to inhibit protein kinase C (PKC) and affect various other signaling pathways, including those involving JNK and NF-κB, contributing to cellular dysfunction.[6][10]

-

Inflammation and Globoid Cell Formation: The death of oligodendrocytes and the release of cellular components trigger a robust inflammatory response. Microglia and macrophages infiltrate the affected areas, engulfing myelin debris and apoptotic cells. The accumulation of psychosine within these phagocytes is thought to induce their fusion into the characteristic multinucleated globoid cells.[8][9][12]

-

G Protein-Coupled Receptor Interaction: Research has identified the orphan G protein-coupled receptor TDAG8 as a specific receptor for psychosine. Activation of this receptor by psychosine can evoke the formation of multinuclear cells, providing a direct link between the lipid and the hallmark pathology of GLD.[8]

Quantitative Data: Psychosine as a Biomarker

The strong correlation between elevated psychosine levels and Krabbe disease makes it an invaluable biomarker for diagnosis, prognosis, and monitoring of therapeutic interventions.[13][14][15][16] Substantially elevated psychosine concentrations in dried blood spots (DBS) during the newborn period are a highly specific marker for the severe infantile form of the disease.[13][17]

Table 1: Psychosine Concentrations in Human Dried Blood Spots (DBS)

| Patient Group | Number of Individuals (N) | Psychosine Concentration Range (nmol/L) | Key Findings |

| Healthy Controls | 209 | < 8 | Establishes the baseline for unaffected individuals.[15] |

| GALC Pathogenic Variant Carriers | 27 | < 15 | Levels can be slightly elevated but are distinct from affected patients.[15] |

| GALC Pseudodeficiency Carriers | 55 | < 15 | Similar to pathogenic variant carriers, levels are not indicative of disease.[15] |

| Infantile Krabbe Disease | 26 | > 10 (typically 8 - 112) | A critical threshold (>10 nmol/L) is highly predictive of the severe, early-onset phenotype.[15][18] |

| Late-Onset Krabbe Disease | 11 | 2 - 10 | Concentrations are generally lower than in infantile cases but remain elevated above control levels.[15][18] |

Table 2: Psychosine Concentrations in Tissues of the Twitcher Mouse Model

The twitcher mouse is a widely used animal model for Krabbe disease that has a naturally occurring mutation in the Galc gene.

| Tissue | Condition | Psychosine Concentration (µg/kg wet tissue) |

| Cerebrum & Cerebellum | Control | 34 - 102 |

| Cerebrum & Cerebellum | Twitcher Mouse | 2,251 - 4,228 |

| Liver | Control | 125 |

| Liver | Twitcher Mouse | 1,513 |

| Kidney | Control | 74 |

| Kidney | Twitcher Mouse | 1,106 |

| (Data adapted from studies on the twitcher mouse model of Krabbe disease.[18]) |

Experimental Protocols

Quantification of Psychosine in Dried Blood Spots (DBS) via LC-MS/MS

This method provides highly sensitive and specific quantification of psychosine and is the gold standard for newborn screening and diagnostic confirmation.[15]

Objective: To extract and quantify psychosine from a DBS sample.

Methodology:

-

Sample Preparation: A small punch (e.g., 3 mm) is taken from the DBS card.

-

Extraction: The punch is placed in a well of a 96-well filter plate. An extraction solution of methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d5-psychosine or psychosine-d7) is added.[15][18]

-

Incubation: The plate is sealed and agitated (e.g., shaken for 30 minutes at room temperature) to facilitate the complete extraction of psychosine from the paper matrix into the solvent.[18]

-

Elution: The filter plate is placed over a clean 96-well collection plate and centrifuged to elute the methanol extract.

-

Evaporation & Reconstitution: The methanol in the collection plate is evaporated to dryness, typically under a gentle stream of nitrogen gas. The dried residue is then reconstituted in a specific volume of a mobile phase solution suitable for injection into the LC-MS/MS system.[18]

-

LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry system. The psychosine and the internal standard are separated from other molecules by the LC column and then detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.

Measurement of Galactosylceramidase (GALC) Activity

Measuring GALC enzyme activity is crucial for diagnosing Krabbe disease.

Objective: To determine the functional activity of the GALC enzyme in biological samples (e.g., leukocytes, fibroblasts, or tissue lysates).

Methodology (Fluorometric Assay):

-

Substrate: A synthetic, fluorogenic substrate such as 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMU-βGal) is used.[19][20]

-

Sample Preparation: Cell or tissue lysates are prepared using an appropriate buffer (e.g., RIPA buffer) to release the lysosomal enzymes.[20] The total protein concentration of the lysate is determined for normalization.

-